4-(Hydrazinylmethyl)pyridine trihydrochloride
Description
Properties
IUPAC Name |
pyridin-4-ylmethylhydrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.3ClH/c7-9-5-6-1-3-8-4-2-6;;;/h1-4,9H,5,7H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJKXYWBABOTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)pyridine trihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Pyridine-4-carboxaldehyde+Hydrazine hydrate→4-(Hydrazinylmethyl)pyridine trihydrochloride
The reaction is usually conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration and drying. Quality control measures are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)pyridine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction may produce hydrazine derivatives.
Scientific Research Applications
4-(Hydrazinylmethyl)pyridine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)pyridine trihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to the modulation of their activity. This can result in a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
4-[4-(3-Pyridyl)imidazol-1-yl]butylamine Trihydrochloride (CAS 173838-63-6)
- Structure : Combines pyridine and imidazole rings linked via a butylamine chain.
- Key Differences :
Data :
Property 4-(Hydrazinylmethyl)pyridine TriHCl CAS 173838-63-6 Core Functional Group Hydrazinylmethyl Imidazole Solubility High (trihydrochloride salt) Moderate (bulky structure)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Structure : Fused triazole-pyridine system with aryl substituents.
- Synthesis: Uses oxidative cyclization with sodium hypochlorite, a greener method compared to traditional hydrazine-based routes .
- Reactivity : Less nucleophilic than hydrazinylmethyl derivatives due to aromatic triazole stabilization .
4-(1-Piperazinyl)thieno[3,2-c]pyridine Trihydrochloride (CAS 106261-27-2)
- Structure: Thienopyridine core with a piperazine substituent.
- Piperazine enhances solubility and is common in antipsychotic drugs (e.g., aripiprazole analogs) .
- Data: Property 4-(Hydrazinylmethyl)pyridine TriHCl CAS 106261-27-2 Ring System Pyridine Thienopyridine Bioavailability Moderate High (piperazine effect)
Solubility and Stability :
- Trihydrochloride Salts : Both 4-(Hydrazinylmethyl)pyridine TriHCl and CAS 173838-63-6 exhibit high aqueous solubility due to ionic character. However, the hydrazinylmethyl group may confer higher hygroscopicity .
- Thermal Stability : Hydrazine derivatives are generally less stable than triazoles or imidazoles due to NH–NH bond susceptibility to oxidation .
Biological Activity
4-(Hydrazinylmethyl)pyridine trihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction can be represented as follows:
This reaction is generally conducted at room temperature, followed by purification through recrystallization from suitable solvents. In industrial settings, optimized conditions are employed to enhance yield and purity, often involving batch or continuous processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazinyl group can form covalent bonds with biomolecules, modulating their activity and leading to various biological effects. This interaction may influence pathways related to cell growth and survival, which is crucial in the context of antimicrobial and anticancer activities .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various microbial strains, including Mycobacterium tuberculosis and other nontuberculous mycobacteria. The compound's effectiveness is often measured through minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity Data
| Microbial Strain | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | 4 |
| M. avium | 16 |
| Methicillin-resistant Staphylococcus aureus | ≤0.49 - 3.9 |
These results highlight the compound's potential as an effective agent against resistant strains of bacteria .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that derivatives of hydrazine compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 50 |
| A549 | 30 |
| MCF-7 | 45 |
These findings suggest that the compound may be a valuable candidate for further development in cancer therapeutics .
Case Studies
-
Study on Hydrazone Derivatives :
A study synthesized various hydrazone derivatives from hydrazine compounds, revealing significant activity against Mycobacterium tuberculosis and other bacterial strains. The most potent derivative exhibited an MIC of 4 µM against M. tuberculosis, underscoring the relevance of structural modifications in enhancing biological activity . -
Anticancer Research :
Research focusing on similar hydrazine-based compounds has indicated their ability to induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation. This highlights the therapeutic potential of these compounds in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
